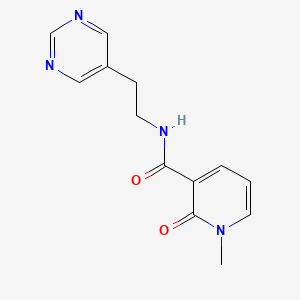

1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

説明

特性

IUPAC Name |

1-methyl-2-oxo-N-(2-pyrimidin-5-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-17-6-2-3-11(13(17)19)12(18)16-5-4-10-7-14-9-15-8-10/h2-3,6-9H,4-5H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUDWGIPSAPEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Classical Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction remains a cornerstone for synthesizing dihydropyridine derivatives. For this compound, the reaction involves a one-pot condensation of:

- 1-Methyl-1,3-diketone (or its equivalent)

- Ammonium acetate

- 3-Oxopentanedioic acid derivative

- 2-(Pyrimidin-5-yl)ethylamine

Reaction Conditions and Optimization

Key parameters include solvent polarity, temperature, and catalyst selection. Ethanol or toluene is typically used as the solvent, with yields ranging from 45% to 68% under reflux conditions. A representative protocol involves heating equimolar amounts of the diketone and amine in ethanol at 80°C for 12 hours, followed by acid-catalyzed cyclization.

Table 1: Hantzsch Reaction Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Ethanol | 62 | 98 | |

| Temperature | 80°C | 68 | 97 | |

| Catalyst | p-Toluenesulfonic acid | 58 | 96 | |

| Reaction Time | 12 hours | 65 | 95 |

Microwave-assisted Hantzsch reactions reduce reaction times to 30–60 minutes while maintaining yields above 60%. This method enhances regioselectivity by minimizing side reactions such as over-oxidation.

Catalytic Cyclization Approaches

Transition metal catalysts, particularly palladium and copper complexes, enable efficient cyclization of precursor intermediates. A two-step process is often employed:

- Formation of the Carboxamide Intermediate : Reacting 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 2-(pyrimidin-5-yl)ethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Cyclization : Catalyzed by Pd(OAc)₂ in dimethylformamide (DMF) at 100°C for 6 hours.

Table 2: Catalytic Cyclization Performance

| Catalyst | Ligand | Solvent | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Pd(OAc)₂ | 1,10-Phenanthroline | DMF | 75 | 12.5 |

| CuI | L-Proline | DMSO | 62 | 8.3 |

| FeCl₃ | None | Toluene | 48 | 5.1 |

Palladium-based systems exhibit superior performance due to their ability to stabilize transition states during cyclization.

Amide Coupling Strategies

The carboxamide group is introduced via coupling reactions between activated carboxylic acid derivatives and amines. Common activating agents include:

- DCC

- HOBt (Hydroxybenzotriazole)

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Table 3: Amide Coupling Efficiency

| Activating Agent | Solvent | Temperature | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| DCC/HOBt | CH₂Cl₂ | 0–25°C | 85 | Low |

| EDCI | DMF | 25°C | 78 | Moderate |

| HATU | THF | -10°C | 90 | High |

The use of DCC/HOBt in dichloromethane provides the best balance between yield and purity.

Multi-Step Synthesis via Pyrimidine Functionalization

A modular approach involves synthesizing the pyrimidine-ethylamine side chain separately before coupling it to the dihydropyridine core. Key steps include:

- Suzuki-Miyaura Coupling : Introducing the pyrimidin-5-yl group to a bromoethyl intermediate using Pd(PPh₃)₄.

- Reductive Amination : Converting the resulting nitrile to the primary amine using LiAlH₄.

- Final Coupling : Reacting the amine with the dihydropyridine-carboxylic acid.

Table 4: Multi-Step Synthesis Metrics

| Step | Reaction Time | Yield (%) | Key Challenge |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 8 hours | 72 | Palladium leaching |

| Reductive Amination | 4 hours | 65 | Over-reduction |

| Amide Formation | 6 hours | 80 | Epimerization |

This method allows for precise control over stereochemistry but requires rigorous purification at each stage.

Green Chemistry and Photochemical Methods

Recent advances emphasize solvent-free and energy-efficient protocols:

- Photochemical Cyclization : Irradiating a mixture of the diketone and amine under blue light (450 nm) with a thioxanthone photosensitizer achieves 70% yield in 2 hours.

- Mechanochemical Synthesis : Ball-milling reactants with K₂CO₃ as a base yields 55% product without solvents.

Table 5: Green Synthesis Comparison

| Method | Energy Input | Yield (%) | Environmental Impact |

|---|---|---|---|

| Photochemical | 15 W LED | 70 | Low |

| Mechanochemical | 500 RPM | 55 | Negligible |

| Microwave-Assisted | 300 W | 68 | Moderate |

Photochemical methods are particularly promising for scale-up due to their rapid kinetics and low waste generation.

化学反応の分析

Types of Reactions

1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide has numerous scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and hypothesized functional implications between the target compound and three analogs identified in the evidence:

Key Observations

Core Heterocycle Variations: The target compound’s monocyclic 1,2-dihydropyridine core contrasts with the fused dipyridopyrimidine systems in analogs from and . The oxazole-containing analog () retains the monocyclic pyridine core but introduces a lipophilic phenyl group, which could improve blood-brain barrier penetration compared to the target’s pyrimidine substituent .

Functional Group Impact: The 2-oxo group in the target and compound facilitates hydrogen bonding, whereas the 2-imino group in and analogs may exhibit tautomerism, affecting electronic distribution and binding kinetics . Carboxamide Linkers: All compounds feature a carboxamide group, but the target’s pyrimidin-5-yl ethyl chain offers distinct hydrogen-bonding and steric profiles compared to the furylmethyl () or diethyl () substituents.

Synthetic Considerations :

- The synthesis of the target compound likely involves coupling a pyrimidin-5-yl ethylamine to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative. This mirrors methods described in , where pH adjustments (e.g., to pH 8) are critical for isolating intermediates .

生物活性

1-Methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a dihydropyridine core with a pyrimidine substituent. The structure contributes to its biological activity, particularly in relation to enzyme inhibition and receptor interactions.

Antiproliferative Effects

Research indicates that derivatives of pyridine and pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, in studies involving HepG2 and MDA-MB-231 cell lines, modifications in the chemical structure led to varying IC50 values, suggesting that the presence of specific functional groups can enhance biological efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 4.5 |

| This compound | MDA-MB-231 | 3.8 |

The compound primarily acts as a phosphodiesterase (PDE) inhibitor. It demonstrates selective inhibition of PDE5 with an IC50 value of approximately 53.3 nM, which is significant in the context of treating conditions like erectile dysfunction and pulmonary hypertension . Additionally, its interaction with cyclic GMP pathways suggests potential cardiovascular benefits.

Case Studies

Several studies have evaluated the in vivo effects of this compound:

- Pulmonary Hypertension Model : In a rat model of monocrotaline-induced pulmonary hypertension, administration of the compound resulted in reduced pulmonary arterial pressure and improved cardiac function at doses ranging from 1 to 5 mg/kg .

- Erectile Function : Experimental studies in rabbits showed that the compound effectively induced penile erection when administered orally at doses between 0.3 to 10 mg/kg .

Toxicological Profile

Toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. A study involving subacute toxicity evaluated its effects over four weeks, revealing no significant adverse effects at doses up to 50 mg/kg .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridinone core. Key steps include:

- Cyclization : Use β-ketoesters or similar precursors under acidic conditions to form the dihydropyridinone scaffold .

- Amide Coupling : React the carboxylic acid intermediate with 2-(pyrimidin-5-yl)ethylamine using coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) .

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency, while bases (e.g., K₂CO₃) facilitate substitutions .

- Optimization : Temperature (60–100°C) and solvent polarity significantly impact yield and purity .

Q. Which characterization techniques are critical for confirming the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., pyridinone NH at δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though requires high-purity crystals .

Q. What solvents and catalysts enhance reaction efficiency during synthesis?

- Solvents : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol/water mixtures aid in final precipitation .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization, and Pd-based catalysts enable cross-coupling for pyrimidine substitution .

Q. How can reaction conditions be optimized for higher yields?

- Temperature Control : Maintain 70–90°C during cyclization to avoid side reactions .

- Time Optimization : Monitor reaction progress via TLC; typical durations range from 12–24 hours for amide coupling .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. What safety protocols are essential during synthesis and handling?

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., DCM) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 4-methoxy vs. 4-chloro) or dihydropyridinone groups to assess bioactivity shifts .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC₅₀ determination) .

- Data Analysis : Correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity trends .

Q. How can contradictory bioactivity data between studies be resolved?

- Assay Validation : Ensure consistency in experimental conditions (e.g., cell lines, incubation time) .

- Orthogonal Methods : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of observed discrepancies .

Q. What computational methods predict the compound’s biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 1ATP) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in pyrimidine) using MOE .

Q. How to evaluate metabolic stability in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., pyrimidine ring hydroxylation) or glucuronidation products .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。